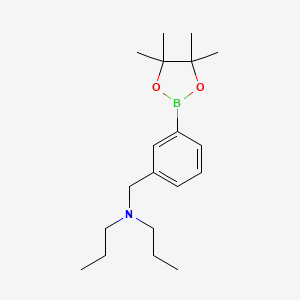

Pinacolester der 3-((Di-n-propylamino)methyl)phenylboronsäure

Übersicht

Beschreibung

- Synonyms : (Pinacolboryl)benzene, 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, Pinacol phenylboronate, cyclic tetramethylethylene ester benzeneboronic acid

Synthesis Analysis

The synthesis of this compound involves the reaction of phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of acid catalysts. The pinacol ester group provides stability and solubility to the compound, making it useful for various applications .

Molecular Structure Analysis

The molecular structure of 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester consists of a boron atom (B) bonded to a phenyl group, a pinacol ester moiety, and a di-n-propylamino group. The pinacol ester ensures the compound’s stability and reactivity .

Chemical Reactions Analysis

This compound participates in metal-catalyzed C-C bond formation reactions, particularly the Suzuki–Miyaura reaction . In this reaction, it serves as a boronate ester substrate, facilitating the coupling of aryl halides with organoboron reagents .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplung

Suzuki-Miyaura-Kreuzkupplung: Reaktionen sind ein Eckpfeiler in der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen . Diese Verbindung mit ihrer Boronsäureestergruppe ist ein Schlüsselelement in diesen Reaktionen und dient als Kupplungspartner für verschiedene Arylhalogenide.

Synthese von OLED-Materialien

Die Verbindung wird bei der Synthese von Ir(III)-Komplexen verwendet, die in OLEDs (Organic Light-Emitting Diodes) Anwendung finden . Diese Materialien sind entscheidend für die Entwicklung effizienterer und langlebigerer OLED-Bildschirme.

Aminosäurederivate

Sie dient als Zwischenprodukt bei der Herstellung von Biphenyl-abgeleiteten Aminosäuren . Diese Derivate sind in der pharmazeutischen Industrie für die Entwicklung neuer Medikamente und Behandlungen von Bedeutung.

Elektronentransportmaterialien

Diese Verbindung ist ein Ausgangsmaterial für die Synthese von Triphenylen-basierten Elektronentransportmaterialien . Solche Materialien sind unerlässlich für die Herstellung effizienterer elektronischer Geräte, darunter Solarzellen und Transistoren.

Farbstoff-sensibilisierte Solarzellen (DSSCs)

Sie ist an der Synthese von Oligothiophen beteiligt, das als elektronendonierende Gruppe bei der Herstellung von DSSCs fungiert . Diese Solarzellen sind eine vielversprechende Alternative zu herkömmlichen Photovoltaikzellen aufgrund ihrer geringeren Kosten und der einfachen Produktion.

Borylierungsreaktionen

Die Verbindung wird in Borylierungsreaktionen an der benzylischen C-H-Bindung von Alkylbenzolen verwendet, um Pinacol-Benzylboronat zu bilden . Dies ist ein entscheidender Schritt bei der Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika und Agrochemikalien.

Hydroborierung

Sie wird bei der Hydroborierung von Alkyl- oder Arylalkinen und -alkenen eingesetzt . Dieser Prozess ist grundlegend in der organischen Synthese und ermöglicht die Addition von Bor an Doppel- oder Dreifachbindungen in Kohlenwasserstoffen.

Wirkmechanismus

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound, being a boronic ester, is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water , which could potentially affect their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action of 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be significantly affected by the pH of its environment .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-propyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32BNO2/c1-7-12-21(13-8-2)15-16-10-9-11-17(14-16)20-22-18(3,4)19(5,6)23-20/h9-11,14H,7-8,12-13,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXESWGPVUNLWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1454653-70-3 | |

| Record name | 3-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

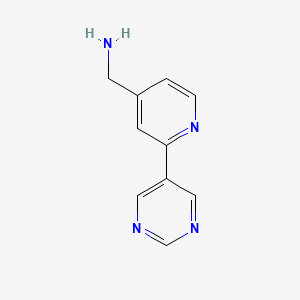

![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1472798.png)

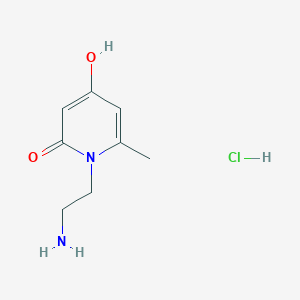

![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472809.png)

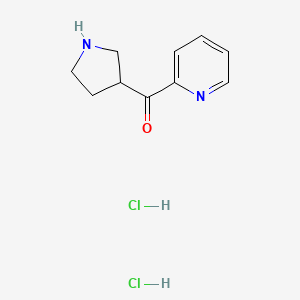

![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472812.png)

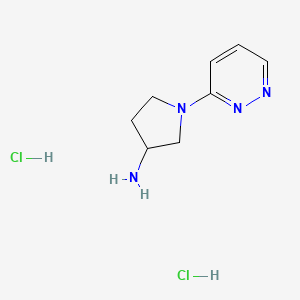

![N-(8-azabicyclo[3.2.1]octan-3-yl)thiazol-2-amine dihydrochloride](/img/structure/B1472815.png)